molecular formula C5H10F3N B15263806 Ethyl(1,1,1-trifluoropropan-2-yl)amine

Ethyl(1,1,1-trifluoropropan-2-yl)amine

Cat. No.: B15263806
M. Wt: 141.13 g/mol
InChI Key: LKFNHDHNNPKDQV-UHFFFAOYSA-N
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Description

Ethyl(1,1,1-trifluoropropan-2-yl)amine is a fluorinated amine compound with the molecular formula C5H10F3N It is characterized by the presence of a trifluoromethyl group attached to the central carbon atom, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl(1,1,1-trifluoropropan-2-yl)amine can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-propanol with ethylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to isolate the final product with the required purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl(1,1,1-trifluoropropan-2-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized amines .

Scientific Research Applications

Ethyl(1,1,1-trifluoropropan-2-yl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of drugs with improved bioavailability and metabolic stability.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl(1,1,1-trifluoropropan-2-yl)amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoropropan-2-ylamine
  • 1,1,1-Trifluoro-2-propanol
  • 1,1,1-Trifluoroacetone

Uniqueness

Ethyl(1,1,1-trifluoropropan-2-yl)amine is unique due to the presence of both an ethyl group and a trifluoromethyl group, which confer distinct chemical and physical properties. This combination makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

Molecular Formula

C5H10F3N

Molecular Weight

141.13 g/mol

IUPAC Name

N-ethyl-1,1,1-trifluoropropan-2-amine

InChI

InChI=1S/C5H10F3N/c1-3-9-4(2)5(6,7)8/h4,9H,3H2,1-2H3

InChI Key

LKFNHDHNNPKDQV-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C(F)(F)F

Origin of Product

United States

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